BenchChemオンラインストアへようこそ!

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (Anagrelide Related Compound A) is a certified pharmacopeial reference standard (USP, EP) for identifying/quantifying a critical process-related impurity in Anagrelide API and drug products. Unlike generic analogs, only this specific compound yields the correct chromatographic retention time, UV spectrum, and mass fragmentation pattern required for ICH Q2(R1)-compliant method validation, system suitability testing, and cGMP batch release. Substitution invalidates analytical methods and risks ANDA rejection. Choose the regulatory-traceable, high-purity standard to ensure audit-ready impurity profiling.

Molecular Formula C11H14Cl2N2O2
Molecular Weight 277.14 g/mol
CAS No. 70406-92-7
Cat. No. B3029566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-amino-2,3-dichlorobenzylamino)acetate
CAS70406-92-7
Molecular FormulaC11H14Cl2N2O2
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N
InChIInChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3
InChIKeyGXKCDDOGWWCMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (CAS 70406-92-7): A Critical Reference Standard for Anagrelide Quality Control and Regulatory Compliance


Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, commonly referred to as Anagrelide Related Compound A or Anagrelide Impurity A, is a well-characterized organic compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol [1]. It is not an active pharmaceutical ingredient but a critical reference standard and a known process-related impurity in the synthesis of Anagrelide . Anagrelide is a phosphodiesterase 3A (PDE3A) inhibitor used to treat essential thrombocythemia . This compound serves as a certified reference material, rigorously characterized to meet stringent pharmacopoeial standards set by the USP, EP, JP, and BP [2]. Its primary value lies in its use for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Anagrelide [2].

Why Generic Substitution of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate in Analytical Workflows is Ineffective and Non-Compliant


In regulated pharmaceutical analysis, the interchange of reference standards or impurity markers is not permissible. Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a specific, structurally defined process impurity of Anagrelide [1]. Using a different compound, even a structurally similar analog, would invalidate analytical methods because the critical quality attributes—such as chromatographic retention time, UV absorption spectrum, and mass spectrometric fragmentation pattern—are unique to this molecule's structure [2]. Unlike comparing therapeutic agents where efficacy can be debated, the utility of a reference standard is binary: it either correctly identifies and quantifies the target impurity or it does not. Substitution with a generic or uncharacterized compound introduces unquantifiable risk of inaccurate impurity profiling, which can lead to batch rejection, regulatory delays, or failure of an ANDA submission . Therefore, the procurement decision is driven by identity, certified purity, and regulatory traceability, not by pharmacological activity.

Quantitative Differentiation of Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Against Structural and Functional Analogs


Regulatory Traceability and Certified Purity vs. Research-Grade Compounds

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, when sourced as a USP/EP reference standard, is supplied with a certified purity and a comprehensive Certificate of Analysis (CoA) including structure elucidation data [1]. In contrast, general research-grade chemicals or structurally similar but non-certified compounds (e.g., in-house synthesized intermediates) lack this regulatory pedigree. The quantified difference is the presence of a traceable, certified purity value and a full Structure Elucidation Report (SER), which is a mandatory requirement for ANDA submissions [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Unique Chromatographic Retention as a Critical Quality Attribute

In the USP monograph for Anagrelide capsules, Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (as Related Compound A) is a specified impurity with a defined relative retention time (RRT). The USP system suitability solution uses this compound at a concentration of 0.2 µg/mL alongside Anagrelide Related Compound C to verify chromatographic performance [1]. While absolute retention times are system-dependent, the relative retention time of this impurity is a fixed, validated parameter. Any other compound, even a close analog like Anagrelide Impurity C, will have a different, non-overlapping RRT, making substitution for this specific impurity marker impossible for accurate quantification [2].

HPLC Method Validation Impurity Profiling Pharmacopoeial Analysis

Synthetic Yield and Process Relevance as an Anagrelide Intermediate

Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is not just a final impurity; it is a key intermediate in a published synthetic route to Anagrelide. In one patent, this compound (referred to as ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate) is synthesized from the corresponding nitro precursor with a reported isolated yield of 445 grams from a reaction scale using 595 grams of starting material . This demonstrates its scalable production and critical role in the Anagrelide synthesis pathway. Other related compounds, such as Anagrelide Impurity C, are formed via different degradation or synthetic pathways and do not serve as this pivotal intermediate [1].

Process Chemistry Synthetic Route Optimization Anagrelide Manufacturing

Validated Application Scenarios for Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate in Regulated Pharmaceutical Environments


AND A/NDA Regulatory Submission: Method Validation and Impurity Profiling

This compound is used as a primary reference standard for developing and validating HPLC methods to quantify Anagrelide Related Compound A in drug substance and drug product. Its certified purity and pharmacopoeial traceability (USP, EP) are essential for demonstrating method accuracy, precision, and specificity as required by ICH Q2(R1) guidelines [1]. The validated method is then used for batch release and stability studies, where the compound serves as the external standard for quantifying this specific impurity [2].

Quality Control (QC) Batch Release Testing in Commercial Manufacturing

In a cGMP commercial manufacturing setting, Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate is a consumable reference standard used in routine QC laboratories. As per the USP monograph, a system suitability solution containing this compound (0.2 µg/mL) and Related Compound C is injected before sample analysis to ensure the chromatographic system meets predefined resolution and performance criteria [1]. A failure to meet system suitability, which could occur if an incorrect standard is used, would invalidate the entire analytical run, leading to costly delays and potential batch rejection.

Process Development and Scale-Up for Anagrelide API Synthesis

For process chemists, this compound is a valuable reference marker and a key synthetic intermediate. Its established synthesis from ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride with a defined yield (e.g., 445 g from 595 g scale) provides a benchmark for process optimization and scale-up studies [1]. Monitoring its formation and consumption during the synthesis of Anagrelide helps in understanding reaction kinetics, identifying critical process parameters, and controlling the levels of this process-related impurity in the final API [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.